molecular formula C10H2Cl6 B3064421 1,2,3,5,6,8-Hexachloronaphthalene CAS No. 103426-95-5

1,2,3,5,6,8-Hexachloronaphthalene

Cat. No.: B3064421
CAS No.: 103426-95-5
M. Wt: 334.8 g/mol
InChI Key: FQELOCOACCYGLL-UHFFFAOYSA-N
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Description

1,2,3,5,6,8-Hexachloronaphthalene is a hexachlorinated congener of polychlorinated naphthalene (PCN), a class of chemicals recognized as Persistent Organic Pollutants (POPs) under the Stockholm Convention . These compounds are characterized by their high lipophilicity, environmental persistence, and tendency to bioaccumulate in the food chain . Although commercial production of PCNs has been largely phased out, they continue to be detected in the environment as byproducts of high-temperature industrial processes, making them a subject of ongoing environmental monitoring and research . This high-purity standard is designed for use in scientific research to understand the environmental fate and toxicological profile of this class of compounds. Polychlorinated naphthalenes are studied as dioxin-like compounds due to a similar mechanism of action mediated through the aryl hydrocarbon receptor (AhR) . Research using hexachloronaphthalene congeners has demonstrated their ability to induce cytochrome P450 enzymes (CYP1A1/1A2) and cause toxic outcomes such as hepatotoxicity and thymic atrophy in experimental models . In vitro studies on neuronal cells have shown that certain hexachloronaphthalene congeners can impair dopaminergic transmission by reducing dopamine content and release, altering the expression of tyrosine hydroxylase and the vesicular monoamine transporter (VMAT1) . Furthermore, research indicates that these compounds can induce oxidative stress and trigger mitochondrial-dependent necrotic cell death in neuronal cells, suggesting a potential mechanism for their neurotoxicity . This reagent is intended for application in various research areas, including environmental chemistry for analytical method development and congener-specific analysis, toxicology for investigating the mechanisms of POP-induced toxicity, and in vitro studies to assess neurotoxic and endocrine-disrupting effects. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting, adhering to all relevant safety guidelines for persistent and bioaccumulative chemicals.

Properties

IUPAC Name

1,2,3,5,6,8-hexachloronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2Cl6/c11-4-2-6(13)8(14)3-1-5(12)9(15)10(16)7(3)4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQELOCOACCYGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Cl)Cl)C(=CC(=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2Cl6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145834
Record name 1,2,3,5,6,8-Hexachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103426-95-5
Record name Naphthalene, 1,2,3,5,6,8-hexachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103426955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,5,6,8-Hexachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1,2,3,5,6,8-Hexachloronaphthalene typically involves the chlorination of naphthalene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired degree of chlorination . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1,2,3,5,6,8-Hexachloronaphthalene undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

  • Chemistry :
    • Used as a model compound to study the effects of chlorination on chemical properties and reactivity of naphthalene derivatives. It aids in understanding how structural modifications influence physical and chemical behavior.
  • Toxicology :
    • Investigated for its potential toxicological effects on living organisms. Studies focus on environmental contamination and bioaccumulation in aquatic systems. The compound's persistence in the environment raises concerns regarding its ecological impact .
  • Pharmaceutical Development :
    • Explored for potential applications in drug design targeting specific molecular pathways. Its structural characteristics may allow for the development of new pharmaceuticals with enhanced efficacy against certain diseases.
  • Environmental Science :
    • Used as a reference standard for environmental testing to assess contamination levels in soil and water samples. Its detection helps evaluate the extent of pollution and inform remediation strategies .
  • Industrial Applications :
    • Employed in the production of specialty chemicals and as an intermediate in synthesizing other chlorinated compounds. Its properties make it suitable for use as a flame retardant and pesticide .
  • Toxicity Assessment :
    A study published in Environmental Science & Technology evaluated the bioaccumulation potential of hexachloronaphthalenes (including this compound) in aquatic organisms. Results indicated significant accumulation in fish species, leading to recommendations for monitoring these compounds in aquatic environments .
  • Chemical Reactivity Studies :
    Research conducted on the reactivity of chlorinated naphthalenes demonstrated that this compound could undergo oxidation reactions leading to the formation of chlorinated naphthoquinones. These findings have implications for understanding its environmental degradation pathways.
  • Pharmaceutical Exploration :
    Investigations into the pharmacological potential of hexachloronaphthalenes have shown promise in developing novel therapeutic agents targeting cancer cells through specific molecular interactions. Preliminary results suggest that modifications to the hexachloronaphthalene structure could enhance selectivity and reduce toxicity .

Mechanism of Action

The mechanism of action of 1,2,3,5,6,8-Hexachloronaphthalene involves its interaction with cellular components. It can bind to and disrupt the function of cellular membranes, leading to cytotoxic effects. Additionally, it may interfere with enzyme activity and signal transduction pathways, contributing to its toxicological profile .

Comparison with Similar Compounds

Structural Isomerism and Chlorination Patterns

Hexachloronaphthalene congeners differ in chlorine substitution patterns, which critically influence their toxicity and environmental behavior. Key analogues include:

  • 1,2,3,4,6,7-Hexachloronaphthalene (PCN 66)
  • 1,2,3,5,6,7-Hexachloronaphthalene (PCN 67)
  • 1,2,3,5,7,8-Hexachloronaphthalene (CAS 103426-94-4)
  • 1,2,3,5,6,8-Hexachloronaphthalene (target compound)

Table 1: Structural and Physicochemical Properties

Property PCN 66 PCN 67 1,2,3,5,7,8-HxCN 1,2,3,5,6,8-HxCN (Inferred)
Molecular Formula C₁₀H₂Cl₆ C₁₀H₂Cl₆ C₁₀H₂Cl₆ C₁₀H₂Cl₆
Molecular Weight 334.84 g/mol 334.84 g/mol 334.84 g/mol 334.84 g/mol
Chlorine Positions 1,2,3,4,6,7 1,2,3,5,6,7 1,2,3,5,7,8 1,2,3,5,6,8
Log Kow (Octanol-Water) ~6.5–7.0* ~6.5–7.0* ~6.5–7.0* ~6.5–7.0*
Bioaccumulation Factor High High High High (Inferred)

*Estimated based on chlorination degree and similarity to other PCNs .

Toxicity and Relative Potency

Hexachloronaphthalenes exhibit dioxin-like toxicity mediated through aryl hydrocarbon receptor (AhR) activation. Their toxic equivalency factors (TEFs) are benchmarked against 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD):

Table 2: Relative Potency and Toxicity Endpoints

Congener CYP1A1 Induction (Relative to TCDD) Thymic Atrophy (Relative to TCDD) Estrogenic Disruption (Observed in Rats)
PCN 66 0.0003–0.001 0.0001–0.0003 Not reported
PCN 67 0.001–0.003 0.0003–0.001 Significant
1,2,3,5,7,8-HxCN No data No data No data
1,2,3,5,6,8-HxCN Inferred lower than PCN 67 Inferred lower than PCN 67 Likely (based on structural similarity)

Key Findings :

  • PCN 67 is ~10x more potent than PCN 66 in inducing CYP1A1 and thymic atrophy .
  • PCN 67 disrupts thyroid hormones and estrous cyclicity in female rats at 30–300 µg/kg doses .
  • The target compound’s toxicity is expected to depend on chlorine positioning; para-chlorination (e.g., 1,2,3,5,6,8-HxCN) may reduce AhR binding compared to peri-chlorinated isomers like PCN 65.

Environmental Persistence and Human Exposure

  • Bioaccumulation : PCN 66 and 67 constitute 16–50% of total PCNs in human adipose tissue . Their log Kow values (~7) favor lipid accumulation.
  • Transplacental Transfer : HxCN crosses the placental barrier in rats, accumulating in fetal compartments .
  • Environmental Presence : PCNs are detected in urban air, sediments, and aquatic ecosystems .

Table 3: Environmental and Human Tissue Concentrations

Matrix PCN 66 Concentration PCN 67 Concentration 1,2,3,5,6,8-HxCN (Status)
Human Adipose (Sweden) 1000–4000 pg/g lipid 25–50% of total PCNs Not quantified
Rat Plasma (Post-Dose) 10–30 ng/g 5–20 ng/g No data

Q & A

Basic Research Questions

Q. How should experimental models be designed to assess the bioaccumulation potential of HxCN in mammalian systems?

  • Methodology : Administer a single intraperitoneal or intragastric dose of radiolabeled [¹⁴C]-HxCN to rats, followed by longitudinal tissue sampling (liver, adipose, blood) over weeks to months. Measure retention rates using liquid scintillation counting. HxCN exhibits slow turnover, with significant accumulation in adipose tissue and liver, necessitating extended observation periods to model repeated exposure scenarios .
  • Key Metrics : Tissue-to-body weight ratios, elimination half-lives, and bioaccumulation factors (BAFs) derived from concentration-time curves .

Q. What methodologies are used to determine acute toxicity parameters like LD₅₀ for HxCN in rodent models?

  • Methodology : Conduct oral or intraperitoneal dose-ranging studies in rats or mice. For example, administer HxCN at 50–120 mg/kg and monitor mortality over 14 days. Calculate LD₅₀ using probit analysis. Acute toxicity data indicate an oral LD₅₀ of 50 mg/kg in birds and 120 mg/kg in rats, with species-specific sensitivity linked to metabolic pathways .
  • Confounding Factors : Vehicle choice (e.g., corn oil vs. DMSO) may influence absorption rates and toxicity outcomes .

Q. How are physicochemical properties like vapor pressure and phase transition enthalpies measured for HxCN?

  • Methodology : Use gas chromatography (GC) coupled with static vapor pressure cells in the temperature range of 323–423 K. Enthalpy values (ΔHvap ≈ 84–85 kJ/mol) are derived from Clausius-Clapeyron plots. Compare retention indices with homologous standards (e.g., octachloronaphthalene) to validate purity .

Advanced Research Questions

Q. How can transplacental transfer of HxCN be evaluated in prenatal toxicity studies?

  • Methodology : Administer a single dose of [¹⁴C]-HxCN to pregnant Wistar rats during critical gestation periods (e.g., days 13–15). Sacrifice dams at term, collect maternal liver, placenta, and fetal tissues, and quantify radioactivity via autoradiography or scintillation counting. Studies show HxCN crosses the placental barrier, with fetal concentrations reaching 5–10% of maternal levels .
  • Critical Controls : Include sham-exposed dams to distinguish background radiation and validate extraction efficiency .

Q. What endpoints are critical in developmental toxicity studies of HxCN?

  • Endpoints :

  • Embryotoxicity : Resorption rates, fetal weight reduction.
  • Teratogenicity : Skeletal malformations (e.g., cleft palate, rib fusions).
  • Functional Defects : Accelerated spermatogenesis in male offspring at doses as low as 1 µg/kg .
    • Mechanistic Insight : Monitor CYP1A1 induction in placental and fetal liver tissues via RT-qPCR or immunoblotting. HxCN activates the aryl hydrocarbon receptor (AhR), mimicking dioxin-like toxicity .

Q. How does HxCN’s relative potency compare to 2,3,7,8-TCDD in AhR-mediated toxicity?

  • Methodology : Co-expose female Sprague-Dawley rats to HxCN and TCDD at equimolar doses. Assess hepatic CYP1A1/2 induction using enzyme activity assays (e.g., ethoxyresorufin-O-deethylase). HxCN exhibits ~1/100th the potency of TCDD but synergizes with other polychlorinated naphthalenes (PCNs) in mixtures .
  • Data Interpretation : Apply the toxic equivalency factor (TEF) framework, adjusting for congener-specific AhR binding affinities .

Q. What experimental approaches elucidate mitochondrial-dependent neurotoxicity mechanisms of HxCN?

  • Methodology : Treat neuronal cell lines (e.g., SH-SY5Y) with HxCN (1–50 µM) and measure reactive oxygen species (ROS) via fluorescent probes (DCFH-DA). Assess mitochondrial membrane potential (ΔΨm) using JC-1 staining. HxCN disrupts ΔΨm and increases caspase-3 activity, indicating apoptosis driven by oxidative stress .
  • Advanced Models : Primary hippocampal neurons or 3D neurospheres can model tissue-specific susceptibility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,5,6,8-Hexachloronaphthalene
Reactant of Route 2
1,2,3,5,6,8-Hexachloronaphthalene

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